[Des-Arg9]-Bradykinin acetate

Bradykinin receptor pharmacology Receptor selectivity Inflammation

Choose [Des-Arg9]-Bradykinin acetate for studies requiring selective B1R activation without confounding B2R engagement. 4.2-fold selectivity (Ki B1=1.93 μM vs B2=8.1 μM). High aqueous solubility (100 mg/mL) enables concentrated dose-response studies. Validated for ex vivo vascular pharmacology (pD2=8.6 in rabbit aorta), in vivo inflammation models, and mesangial cell proliferation studies. Compound-specific selection ensures reproducible, attributable B1R-mediated cellular responses.

Molecular Formula C46H65N11O12
Molecular Weight 964.1 g/mol
Cat. No. B10789596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Des-Arg9]-Bradykinin acetate
Molecular FormulaC46H65N11O12
Molecular Weight964.1 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
InChIInChI=1S/C44H61N11O10.C2H4O2/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28;1-2(3)4/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48);1H3,(H,3,4)/t29-,30-,31-,32-,33-,34-,35-;/m0./s1
InChIKeyFLNJLMIOGWOIQM-NHJGMUSQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Des-Arg9]-Bradykinin acetate: B1 Receptor Agonist for Inflammation and Pain Research


[Des-Arg9]-Bradykinin acetate is a synthetic peptide agonist that selectively activates the bradykinin B1 receptor (B1R) with minimal activity at the B2 receptor . It is derived from the endogenous vasodilator bradykinin via carboxypeptidase-mediated cleavage of the C-terminal arginine residue [1]. The compound exhibits binding affinities (Ki) of 1.93 μM for the human B1 receptor and 8.1 μM for the human B2 receptor, demonstrating approximately 4.2-fold selectivity for B1R over B2R [2]. This selectivity profile distinguishes it from the parent peptide bradykinin, which acts predominantly at B2 receptors.

Why [Des-Arg9]-Bradykinin acetate Cannot Be Substituted with Generic B1 Agonists


Substituting [Des-Arg9]-Bradykinin acetate with other B1 receptor agonists is not scientifically valid due to substantial differences in receptor binding kinetics, functional potency, and metabolic stability across analogs. While all B1 agonists activate the same receptor subtype, quantitative disparities in affinity (Ki) and efficacy (EC50, pD2) translate into divergent in vitro and in vivo pharmacological profiles. For instance, Lys-[Des-Arg9]-Bradykinin exhibits approximately 16-fold higher potency than [Des-Arg9]-Bradykinin in hypotensive assays , whereas Sar-[D-Phe8]-des-Arg9-Bradykinin demonstrates enhanced resistance to aminopeptidase and ACE-mediated degradation . These quantifiable differences mandate compound-specific selection based on experimental objectives rather than generic class-level substitution.

[Des-Arg9]-Bradykinin acetate: Quantitative Differentiation Evidence for Procurement Decisions


Receptor Selectivity: [Des-Arg9]-Bradykinin acetate vs. Bradykinin

[Des-Arg9]-Bradykinin acetate demonstrates preferential binding to the bradykinin B1 receptor over the B2 receptor, whereas bradykinin acts predominantly at B2 receptors. Quantitative binding data show that [Des-Arg9]-Bradykinin acetate binds to human B1 and B2 receptors with Ki values of 1.93 μM and 8.1 μM, respectively, yielding a 4.2-fold selectivity for B1R [1]. In contrast, bradykinin binds with high affinity to B2 receptors and exhibits minimal B1 activity [2]. This selectivity profile is critical for studies focused on B1R-mediated pathophysiology, as B1R is upregulated under inflammatory conditions while B2R is constitutively expressed [3].

Bradykinin receptor pharmacology Receptor selectivity Inflammation

Potency Comparison: [Des-Arg9]-Bradykinin acetate vs. Lys-[Des-Arg9]-Bradykinin

Lys-[Des-Arg9]-Bradykinin is approximately 16-fold more potent than [Des-Arg9]-Bradykinin acetate in reducing peripheral vascular resistance in vivo . This potency difference is reflected in binding affinity: Lys-[Des-Arg9]-Bradykinin binds to human B1R with Ki = 0.12 nM , whereas [Des-Arg9]-Bradykinin acetate exhibits Ki = 1.93 μM (1930 nM) [1], representing a >16,000-fold difference in affinity. Consequently, Lys-[Des-Arg9]-Bradykinin is the preferred tool for studies requiring maximal B1R activation, while [Des-Arg9]-Bradykinin acetate provides a moderate-efficacy alternative suitable for dose-response characterization or when reduced potency is desired.

B1 receptor agonist Potency comparison Hypotensive response

Metabolic Stability: [Des-Arg9]-Bradykinin acetate vs. Sar-[D-Phe8]-des-Arg9-Bradykinin

[Des-Arg9]-Bradykinin acetate is susceptible to degradation by aminopeptidases, kininase I (carboxypeptidase N), kininase II (ACE), and neutral endopeptidase, which limits its duration of action in biological systems [1]. In contrast, Sar-[D-Phe8]-des-Arg9-Bradykinin incorporates N-terminal sarcosine and D-Phe8 modifications that confer resistance to all four peptidase classes, resulting in prolonged B1R activation . This metabolic stability difference is critical for in vivo studies: Sar-[D-Phe8]-des-Arg9-Bradykinin maintains sustained hypotensive effects, whereas [Des-Arg9]-Bradykinin acetate exhibits rapid clearance.

Peptide stability Protease resistance B1 receptor agonist

Functional Activity in Isolated Tissue: [Des-Arg9]-Bradykinin acetate vs. Bradykinin

In rabbit isolated aorta, [Des-Arg9]-Bradykinin acetate induces concentration-dependent contraction with a pD2 value of 8.6 [1]. This contractile response is mediated exclusively through B1 receptors, as it is blocked by the selective B1 antagonist des-Arg9-[Leu8]-bradykinin [2]. In contrast, bradykinin exhibits minimal contractile activity in this preparation unless tissues are pre-sensitized with inflammatory mediators that upregulate B1R expression [3]. The pD2 of 8.6 corresponds to an EC50 of approximately 2.5 nM, establishing [Des-Arg9]-Bradykinin acetate as a potent B1R agonist in vascular smooth muscle.

Vascular pharmacology Tissue contraction B1 receptor

Mitogenic Signaling: [Des-Arg9]-Bradykinin acetate vs. Bradykinin

In cultured mesangial cells, [Des-Arg9]-Bradykinin (DBK) induces DNA synthesis in a dose-dependent manner with an ED50 of 0.6 μM, whereas bradykinin (BK) has no effect on DNA synthesis under identical conditions [1]. DBK stimulates sustained diacylglycerol production and inositol phosphate accumulation, leading to protein kinase C activation and phosphorylation of an 80 kDa substrate (MARCKS), while BK produces only minor effects on these parameters [1]. This functional divergence demonstrates that B1R activation by DBK triggers distinct downstream signaling cascades not engaged by B2R-preferring BK.

Cell proliferation Protein kinase C Mesangial cells

Solubility and Formulation: [Des-Arg9]-Bradykinin acetate vs. Lys-[Des-Arg9]-Bradykinin

[Des-Arg9]-Bradykinin acetate exhibits aqueous solubility of 100 mg/mL (103.73 mM) in water with ultrasonication [1], enabling preparation of concentrated stock solutions for in vitro and in vivo dosing. In comparison, Lys-[Des-Arg9]-Bradykinin acetate has a molecular weight of 1032.21 g/mol versus 964.07 g/mol for [Des-Arg9]-Bradykinin acetate , and typically requires different solubilization protocols. The high aqueous solubility of [Des-Arg9]-Bradykinin acetate facilitates flexible formulation strategies without organic co-solvents, reducing potential solvent-related artifacts in sensitive assays.

Peptide solubility Formulation Procurement

[Des-Arg9]-Bradykinin acetate: Validated Application Scenarios Based on Quantitative Evidence


In Vitro Pharmacological Characterization of B1 Receptor Signaling

[Des-Arg9]-Bradykinin acetate is optimal for in vitro studies requiring selective activation of B1 receptors without confounding B2 receptor engagement. The compound's 4.2-fold selectivity for B1R over B2R (Ki B1 = 1.93 μM vs. Ki B2 = 8.1 μM) [1] ensures that observed cellular responses—such as intracellular calcium mobilization, NF-κB activation, and B1R mRNA upregulation in IMR-90 fibroblasts —are attributable to B1R stimulation. The high aqueous solubility (100 mg/mL) [2] facilitates preparation of concentrated stock solutions for dose-response studies across a wide concentration range. This application is particularly valuable in inflammation and pain research, where B1R is pathologically upregulated.

Ex Vivo Tissue Pharmacology in Vascular Preparations

The compound's potent contractile activity in rabbit isolated aorta (pD2 = 8.6, EC50 ≈ 2.5 nM) [1] establishes it as a validated tool for ex vivo vascular pharmacology studies. Researchers can use [Des-Arg9]-Bradykinin acetate to assess B1R-mediated vascular reactivity in tissues from various species, including human ileum and porcine coronary artery (pD2 = 7.78) . This application is enhanced by the availability of selective B1 antagonists (e.g., des-Arg9-[Leu8]-bradykinin) for confirmatory blockade experiments, enabling rigorous pharmacological validation of B1R-dependent responses.

In Vivo Inflammation and Pain Models Requiring Moderate B1R Efficacy

[Des-Arg9]-Bradykinin acetate is well-suited for in vivo studies where moderate B1R activation is desired. The compound induces dose-dependent increases in vascular permeability (peaking at 1 hour) and neutrophil influx (peaking at 4 hours) in mouse pleurisy models, and triggers paw edema in rats that is potentiated by bacterial endotoxin [1]. Its 16-fold lower potency relative to Lys-[Des-Arg9]-Bradykinin makes it advantageous for dose-response characterization and for models where supramaximal B1R stimulation would obscure subtle phenotypic differences. Additionally, its susceptibility to peptidase degradation [2] limits duration of action, which is beneficial for acute inflammation studies requiring temporal control of receptor activation.

Cell Proliferation and Fibrotic Disease Research

The compound's ability to induce DNA synthesis in cultured mesangial cells (ED50 = 0.6 μM) via protein kinase C activation, with no corresponding effect from bradykinin [1], positions it as a critical tool for studying B1R-mediated proliferative signaling. This application extends to renal fibrosis, vascular remodeling, and other fibrotic pathologies where B1R upregulation contributes to disease progression. Researchers investigating the role of B1R in mesangial cell proliferation, extracellular matrix production, or glomerular injury should select [Des-Arg9]-Bradykinin acetate over bradykinin due to the latter's inability to activate mitogenic pathways in this system.

Quote Request

Request a Quote for [Des-Arg9]-Bradykinin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.